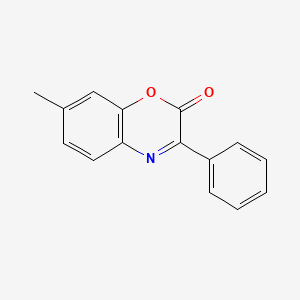
7-Methyl-3-phenyl-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-phenyl-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are bicyclic compounds consisting of a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a methyl group at the 7th position and a phenyl group at the 3rd position on the benzoxazine ring. Benzoxazines are known for their diverse applications in pharmaceuticals, polymers, and other industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-1,4-benzoxazin-2-one can be achieved through various methods. One common approach involves the cyclodehydration of N-acylated anthranilic acid derivatives. The reaction typically uses cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine to convert the carboxylic acid group into a good leaving group, facilitating the formation of the benzoxazinone ring .
Industrial Production Methods
Industrial production of benzoxazine derivatives often employs a one-pot synthesis method. This method involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as cyclizing agents. The reaction is carried out under mild conditions, resulting in high yields and simplified workup procedures .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a dihydrobenzoxazine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methyl-3-phenyl-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2H-1,4-benzoxazin-2-one
- 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
- 3-Imino-3,4-dihydro-2H-1,4-benzoxazin-2-one
Uniqueness
7-Methyl-3-phenyl-1,4-benzoxazin-2-one is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62103-88-2 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
7-methyl-3-phenyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H11NO2/c1-10-7-8-12-13(9-10)18-15(17)14(16-12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
SZMQKEFRRLWKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















